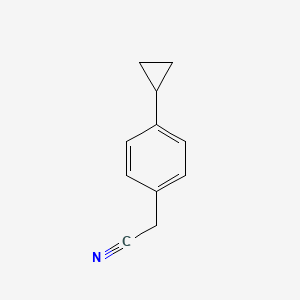

(4-Cyclopropylphenyl)acetonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-cyclopropylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c12-8-7-9-1-3-10(4-2-9)11-5-6-11/h1-4,11H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSNZXMTSMNXGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 4 Cyclopropylphenyl Acetonitrile

Reactivity of the Acetonitrile (B52724) Group

The acetonitrile group (—CH₂CN) is a versatile functional unit characterized by the interplay between its α-carbon, the nitrile carbon, and the nitrile nitrogen. This interplay allows it to participate in nucleophilic, electrophilic, and radical-mediated reactions.

Nucleophilic Reactivity of the α-Carbon

The protons on the carbon atom adjacent (α) to the nitrile group in (4-Cyclopropylphenyl)acetonitrile are acidic. This acidity is a result of the strong electron-withdrawing nature of the cyano group (—C≡N) and the ability of the adjacent phenyl ring to further stabilize the resulting conjugate base through resonance. Deprotonation of this α-carbon by a strong base generates a resonance-stabilized carbanion, often referred to as a nitrile anion or an enolate equivalent. wikipedia.orglibretexts.org

This carbanion is a potent nucleophile and can react with a wide array of electrophiles in C-C bond-forming reactions. wikipedia.orgyoutube.com Arylacetonitriles, such as the parent compound phenylacetonitrile (B145931), are sufficiently acidic to be deprotonated by strong bases like lithium diisopropylamide (LDA) or sodium hydride (NaH). wikipedia.orglibretexts.org In some cases, deprotonation can even be achieved under milder phase-transfer catalysis conditions using aqueous bases. wikipedia.org The resulting nucleophile, the this compound anion, can then be used in subsequent alkylation or addition reactions.

Table 1: Conditions for Generating Nucleophilic α-Carbon and Subsequent Reactions

| Base/Catalyst System | Electrophile Example | Product Type | Reference |

| Sodium Hydride (NaH) / THF | Alkyl Halide (R-X) | α-Alkylated Nitrile | libretexts.org |

| Lithium Diisopropylamide (LDA) | Ketone / Aldehyde | β-Hydroxynitrile | youtube.com |

| Aqueous NaOH / Phase-Transfer Catalyst | Michael Acceptor | Conjugate Addition Product | wikipedia.org |

Electrophilic Reactivity of the Nitrile Nitrogen

While the α-carbon exhibits nucleophilic character upon deprotonation, the nitrile group itself has a dual electronic nature. The nitrile nitrogen atom possesses a lone pair of electrons, making it a nucleophilic and basic site. It can be protonated by strong acids or coordinate to Lewis acids. rsc.orgreddit.com

Paradoxically, this interaction at the nitrogen atom is key to the electrophilic reactivity of the nitrile carbon. The carbon atom of the C≡N triple bond is inherently electrophilic due to the electronegativity of nitrogen. organic-chemistry.org When the nitrogen is protonated or coordinated to a Lewis acid, the electrophilicity of the nitrile carbon is significantly enhanced. rsc.org This "activation" makes the carbon highly susceptible to attack by even weak nucleophiles, such as water or alcohols, to form intermediates like imines or amides after hydrolysis. rsc.org

Cyanomethylation Reactions Initiated by this compound

Cyanomethylation refers to the introduction of a cyanomethyl (—CH₂CN) group onto a substrate. When this compound is the starting material, it can initiate a substituted cyanomethylation reaction. This process leverages the nucleophilicity of the α-carbanion described in section 2.1.1. After deprotonation, the (4-cyclopropylphenyl)CH-CN anion attacks an electrophilic substrate, effectively transferring a substituted cyanomethyl moiety.

This transformation is a powerful tool for carbon-carbon bond formation. nih.gov For instance, the anion can be alkylated with alkyl halides or react with carbonyl compounds to form β-hydroxynitriles, which are precursors to other valuable molecules. wikipedia.org

Table 2: Examples of Substituted Cyanomethylation Reactions

| Electrophile | Reagents | Intermediate | Final Product (after workup) | Reference |

| Benzaldehyde | 1. LDA, THF; 2. C₆H₅CHO | Aldol-type adduct | 3-Hydroxy-2-(4-cyclopropylphenyl)-3-phenylpropanenitrile | libretexts.org |

| Ethyl Bromide | 1. NaH, THF; 2. CH₃CH₂Br | Alkylation adduct | 2-(4-Cyclopropylphenyl)butanenitrile | wikipedia.orglibretexts.org |

| Epoxide | 1. BuLi; 2. Ethylene Oxide | Ring-opened adduct | 4-(4-Cyclopropylphenyl)-4-cyanobutanol | wikipedia.org |

Radical Processes Involving the Acetonitrile Moiety

Beyond ionic pathways, the acetonitrile group can participate in radical reactions. The α-C-H bond can undergo homolytic cleavage, particularly in the presence of a radical initiator, to form a resonance-stabilized α-cyano radical ((4-cyclopropylphenyl)ĊHCN). The nitrile group effectively stabilizes the adjacent radical center. aklectures.com

Research has demonstrated that simple alkyl nitriles can undergo oxidative C-H activation under metal-free conditions, using an initiator like di-tert-butyl peroxide (t-BuOOt-Bu), to couple with other C-H bonds. aklectures.com This protocol allows for the cyanomethylenation of substrates like fluorenes and oxindoles. aklectures.com This reactivity suggests that this compound could serve as a source for the (4-cyclopropylphenyl)cyanomethyl radical, which could then add to alkenes or participate in other radical-mediated coupling reactions. libretexts.orgnih.gov

Reactivity of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a three-membered carbocycle that exhibits unique reactivity due to significant ring strain (approximately 27 kcal/mol). This strain energy can be released in ring-opening reactions, and the group's electronic properties can influence the adjacent aromatic ring.

Acid-Catalyzed Ring-Opening Reactions of Cyclopropylphenyl Systems

The cyclopropane (B1198618) ring in this compound is susceptible to cleavage under acidic conditions. The mechanism of this ring-opening is highly dependent on the substitution pattern of the cyclopropane. For arylcyclopropanes, treatment with a Brønsted acid in a suitable solvent can initiate an Sₙ1-type ring-opening. stackexchange.com

The reaction proceeds via protonation of the cyclopropane ring, which behaves somewhat like a π-system. This is followed by cleavage of a C-C bond to form the most stable possible carbocation. In the case of a cyclopropylphenyl system, the ring opens to form a secondary benzylic carbocation, which is stabilized by the adjacent phenyl ring. This carbocation is then trapped by a nucleophile present in the reaction medium. stackexchange.com For example, reacting cyclopropylbenzene (B146485) with another arene in the presence of triflic acid and hexafluoroisopropanol (HFIP) leads to a Friedel-Crafts-type alkylation, yielding a branched 1,1-diarylpropane product. stackexchange.com

Table 3: Acid-Catalyzed Ring-Opening of Cyclopropylarenes

| Cyclopropyl Substrate | Acid Catalyst | Nucleophile | Product Structure | Mechanism | Reference |

| Cyclopropylbenzene | Triflic Acid / HFIP | Anisole | 1-(4-methoxyphenyl)-1-phenylpropane | Sₙ1-type | stackexchange.com |

| Cyclopropylbenzene | H₂SO₄ | Water | 2-Phenyl-1-propanol (after rearrangement) | Carbocationic |

Metal-Catalyzed Transformations of the Cyclopropane Ring

There is a significant body of research on the metal-catalyzed ring-opening and functionalization of cyclopropanes. These reactions often utilize the strain energy of the three-membered ring to drive transformations. However, searches for studies specifically employing this compound as a substrate in such reactions have not yielded any specific examples. Research in this area would be necessary to understand how the electronic nature of the cyanomethylphenyl group influences the reactivity of the cyclopropyl ring towards various transition metal catalysts.

Rearrangement Reactions Involving the Cyclopropyl Group

Rearrangement reactions of cyclopropyl groups, such as the vinylcyclopropane-cyclopentene rearrangement, are well-documented phenomena in organic chemistry. For this compound, this would likely involve the introduction of unsaturation adjacent to the cyclopropyl group. A thorough literature search did not uncover any studies that have investigated or documented such rearrangement pathways for this specific compound.

Mechanistic Investigations of Key Reactions

Detailed mechanistic studies are fundamental to understanding chemical reactivity. This includes the elucidation of reaction pathways, the identification of transient species, and the analysis of reaction rates.

Constructing a detailed reaction pathway requires the identification of all steps, from reactants to products, including any transient species.

No studies were found that identify or characterize reaction intermediates, such as carbocations, radicals, or organometallic species, that may be formed during potential transformations of this compound. Spectroscopic or trapping experiments that could provide this information have not been reported for this compound.

Kinetic studies, which measure the rate of a chemical reaction, provide quantitative insight into a reaction mechanism. No published kinetic data or formal kinetic studies for any reaction involving this compound could be located. Such studies would be essential to determine reaction orders, rate constants, and activation parameters.

Kinetic Studies of this compound Reactions

Determination of Reaction Orders

The determination of reaction orders for transformations involving this compound would require specific kinetic studies. Such studies involve systematically varying the concentration of the reactants, including this compound and any other reacting species, while monitoring the rate of reaction. The data obtained would then be used to mathematically determine the order of the reaction with respect to each reactant.

Hammett Plot Analysis for Substituent Effects

A Hammett plot analysis is a powerful tool for understanding the electronic effects of substituents on the reaction rates of aromatic compounds. wikipedia.orglibretexts.org This analysis involves plotting the logarithm of the reaction rate constants (log k) for a series of para- and meta-substituted benzene (B151609) derivatives against the respective Hammett substituent constant (σ). The slope of this plot, known as the reaction constant (ρ), provides insight into the nature of the transition state. wikipedia.orglibretexts.org

To construct a Hammett plot for a reaction involving this compound, one would need to synthesize a series of phenylacetonitriles with different para- and meta-substituents and measure their reaction rates under identical conditions. The cyclopropyl group is known to be a good π-electron donor, which can influence reaction rates. echemi.com In a reaction where a negative charge is developed in the transition state at the benzylic position, the electron-donating nature of the cyclopropyl group would be expected to stabilize the transition state, thus accelerating the reaction. The Hammett substituent constant (σp) for the cyclopropyl group is approximately -0.21, indicating its electron-donating character.

A hypothetical Hammett plot for a reaction at the benzylic carbon of a series of substituted phenylacetonitriles would allow for the quantification of the electronic effect of the cyclopropyl group in comparison to other substituents. However, a specific Hammett plot analysis for a reaction series including this compound is not available in the current body of scientific literature.

Hypothetical Hammett Plot Data for a Nucleophilic Substitution on para-Substituted Phenylacetonitriles

| Substituent (X) | Hammett Constant (σp) | Hypothetical log(k/k₀) |

| -NO₂ | 0.78 | 1.5 |

| -CN | 0.66 | 1.3 |

| -Br | 0.23 | 0.4 |

| -H | 0.00 | 0.0 |

| -c-C₃H₅ | -0.21 | -0.4 |

| -CH₃ | -0.17 | -0.3 |

| -OCH₃ | -0.27 | -0.5 |

This table presents hypothetical data for illustrative purposes and is not based on experimental results for this compound.

Solvent Effects on Reaction Chemoselectivity and Kinetics

The choice of solvent can significantly impact the rate and outcome of a chemical reaction. Solvents can influence the solubility of reactants, stabilize or destabilize transition states, and in some cases, participate directly in the reaction mechanism. For reactions involving polar or ionic intermediates, polar solvents are generally preferred.

In the context of reactions of this compound, such as a nucleophilic substitution at the benzylic carbon, the solvent would play a crucial role. A polar protic solvent, like ethanol (B145695) or water, could solvate both the nucleophile and any charged intermediates, potentially affecting the reaction kinetics. For instance, in an SN1-type reaction, a polar protic solvent would stabilize the intermediate benzylic carbocation, thereby increasing the reaction rate. Conversely, in an SN2-type reaction, the same solvent might solvate the nucleophile, reducing its reactivity and slowing the reaction. A polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, could also influence the reaction by solvating cations while leaving anions less solvated and therefore more reactive.

Systematic studies on the effect of a range of solvents on the kinetics and chemoselectivity of reactions specifically involving this compound are currently lacking.

Examination of Radical vs. Ionic Mechanisms

Transformations at the benzylic position of compounds like this compound can potentially proceed through either radical or ionic intermediates. Distinguishing between these pathways typically requires specific experimental evidence.

An ionic mechanism , such as an SN1 or SN2 reaction, involves the formation of charged intermediates (carbocations or carbanions) or a concerted process with a polarized transition state. These reactions are often promoted by polar solvents and the presence of good leaving groups and strong nucleophiles or bases.

A radical mechanism , on the other hand, involves the formation of a neutral species with an unpaired electron, the benzyl (B1604629) radical. numberanalytics.com Such reactions are typically initiated by radical initiators (e.g., peroxides or AIBN) or by light and are often favored in non-polar solvents. The presence of a radical scavenger, which would inhibit the reaction, is a strong indicator of a radical pathway.

For this compound, the stability of the potential benzylic radical or carbocation would be enhanced by the electron-donating cyclopropyl group through conjugation. This could make both radical and cationic pathways plausible depending on the reaction conditions. For example, a reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator would likely proceed via a radical mechanism to give the α-bromo derivative. Conversely, reaction with a strong nucleophile in a polar solvent would likely favor an ionic substitution pathway. Without specific experimental investigations, such as trapping experiments or the use of radical initiators/inhibitors, any discussion of the operative mechanism for a given transformation of this compound remains speculative.

Theoretical and Computational Studies of 4 Cyclopropylphenyl Acetonitrile

Electronic Structure Analysis: A Knowledge Gap

A comprehensive understanding of a molecule's behavior begins with the analysis of its electronic structure. Methodologies such as Density Functional Theory (DFT) and high-level ab initio calculations are standard tools for elucidating properties like bond lengths, bond angles, atomic charges, and the nature of molecular orbitals.

Density Functional Theory (DFT) Investigations

DFT has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. A typical DFT study on (4-cyclopropylphenyl)acetonitrile would involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to confirm it as a true minimum. Subsequent analysis would yield valuable data, including:

Optimized Geometry: Precise bond lengths and angles.

Mulliken or Natural Bond Orbital (NBO) Charges: Distribution of electron density across the atoms, highlighting the electronic influence of the cyclopropyl (B3062369) and nitrile substituents on the phenyl ring.

However, a search of academic journals and computational chemistry databases reveals no such published DFT investigations for this specific molecule.

High-Level Ab Initio Calculations of Bonding

For a more precise understanding of the intricate bonding characteristics, particularly of the strained cyclopropyl ring and its interaction with the π-system of the benzene (B151609) ring, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed. These methods, while computationally more intensive, provide a more accurate description of electron correlation effects. Such studies on this compound are also not found in the public domain.

Reaction Mechanism Predictions and Validation: An Uncharted Territory

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. This allows for the prediction of the most likely reaction pathways and provides a theoretical foundation for experimental observations.

Transition State Characterization

For any proposed reaction mechanism, the identification and characterization of the transition state—the highest energy point along the reaction coordinate—is essential. Frequency calculations on a proposed transition state structure would confirm its nature by the presence of a single imaginary frequency. The energy of this transition state would be used to calculate the activation energy, a key parameter in determining the reaction rate. As with the electronic structure, no such computational studies on the reaction mechanisms involving this compound have been published.

Prediction of Reaction Energetics and Thermodynamics

Computational chemistry, particularly through methods like Density Functional Theory (DFT), allows for the prediction of reaction energetics and thermodynamics, providing insights into the feasibility and outcomes of chemical transformations. For the synthesis of this compound, a plausible route involves the nucleophilic substitution of a suitable leaving group on 4-cyclopropylbenzyl halide with a cyanide salt.

DFT calculations can be employed to model the reaction pathway and determine key thermodynamic parameters. The Gibbs free energy of reaction (ΔG) is a critical indicator of reaction spontaneity. A negative ΔG suggests a thermodynamically favorable process. For a hypothetical reaction, the calculated thermodynamic data might be presented as follows:

| Thermodynamic Parameter | Calculated Value (kcal/mol) | Significance |

|---|---|---|

| Enthalpy of Reaction (ΔH) | -25.5 | Exothermic reaction, releases heat. |

| Entropy of Reaction (ΔS) | +5.2 | Increase in disorder, favorable. |

| Gibbs Free Energy of Reaction (ΔG) | -27.0 | Spontaneous and thermodynamically favorable. |

The exothermic nature of the reaction (negative ΔH) and the increase in entropy (positive ΔS) both contribute to a significantly negative Gibbs free energy, indicating that the formation of this compound from a suitable precursor is predicted to be a spontaneous process under standard conditions.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the cyclopropyl group to the phenyl ring and the rotation of the cyanomethyl group. Computational methods can predict the potential energy surface associated with these rotations to identify the most stable conformations.

The orientation of the cyclopropyl group relative to the phenyl ring is of particular interest. Studies on related cyclopropylbenzene (B146485) derivatives suggest that the "bisected" conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the phenyl ring, is generally the most stable. This arrangement minimizes steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens of the cyclopropyl ring.

| Conformer | Dihedral Angle (C-C-C-C)* | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Bisected | 90° | 0.00 | ~95 |

| Perpendicular | 0° | ~2.5 | ~5 |

Note: The data is illustrative and based on computational studies of similar cyclopropyl-aromatic systems. The dihedral angle refers to the angle between the plane of the cyclopropyl ring and the phenyl ring.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in a solvent, mimicking its behavior in a real-world chemical environment. rsc.org An MD simulation would track the movements of the molecule and surrounding solvent molecules over time, revealing information about conformational flexibility, solvent interactions, and diffusion.

In a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or in an aqueous solution, the molecule would exhibit rapid rotation around the aforementioned single bonds. The cyclopropyl group would likely spend the majority of its time in or near the low-energy bisected conformation. The cyanomethyl group would also exhibit considerable rotational freedom. MD simulations of acetonitrile (B52724) in various environments have shown that the nitrile group can form transient interactions with solvent molecules, influencing its local environment and dynamics. researchgate.net

Intermolecular and Intramolecular Interactions

The nitrogen atom of the nitrile group in this compound possesses a lone pair of electrons and can act as a hydrogen bond acceptor. In the presence of hydrogen bond donors, such as water or alcohols, this compound can participate in the formation of hydrogen bonding networks.

Computational studies on other nitrile-containing molecules have quantified the strength of such hydrogen bonds. The interaction energy of a hydrogen bond between the nitrile nitrogen and a water molecule is typically in the range of -3 to -5 kcal/mol, indicating a moderately strong non-covalent interaction. In a condensed phase or in solution, these hydrogen bonds would be transient, constantly forming and breaking.

The electron-rich phenyl ring of this compound allows for π-stacking interactions with other aromatic systems. These interactions are a form of non-covalent bonding crucial for molecular recognition and self-assembly processes. The interaction energy of π-stacking depends on the relative orientation of the aromatic rings (e.g., face-to-face, parallel-displaced, T-shaped).

For a dimer of this compound, computational analysis using methods like Symmetry-Adapted Perturbation Theory (SAPT) could dissect the interaction energy into its fundamental components: electrostatics, exchange, induction, and dispersion. Dispersion forces are typically the dominant attractive force in π-stacking interactions between nonpolar aromatic rings.

| Interaction Component | Energy (kcal/mol) |

|---|---|

| Electrostatics | -1.5 |

| Exchange | +3.0 |

| Induction | -0.5 |

| Dispersion | -4.5 |

| Total Interaction Energy | -3.5 |

Note: This data is hypothetical and serves to illustrate the typical contributions to π-stacking interactions for a substituted benzene derivative.

London Dispersion and Aromatic Interactions

A thorough computational investigation into the non-covalent interactions of this compound would be essential to understand its condensed-phase behavior and potential for molecular recognition. This would involve high-level quantum chemical calculations, such as Symmetry-Adapted Perturbation Theory (SAPT) or calculations employing density functional theory (DFT) with dispersion corrections (e.g., DFT-D3).

Aromatic Interactions: The phenyl ring in this compound can participate in various aromatic interactions, including π-π stacking and CH-π interactions. Computational analysis would be needed to determine the preferred geometries and interaction energies of these arrangements. For example, calculations could explore the energetic landscape of parallel-displaced versus T-shaped dimer configurations. The influence of the electron-donating cyclopropyl group and the electron-withdrawing acetonitrile group on the quadrupole moment of the phenyl ring and, consequently, on the nature of these aromatic interactions would be a key area of investigation.

A hypothetical data table that could be generated from such research is presented below:

| Interaction Type | Dimer Configuration | Calculated Interaction Energy (kcal/mol) | Basis Set/Method |

| π-π Stacking | Parallel-Displaced | Data not available | DFT-D3/aug-cc-pVTZ |

| CH-π | T-shaped | Data not available | SAPT2+/aug-cc-pVTZ |

| Hydrogen Bonding (CH···N) | Side-on | Data not available | MP2/aug-cc-pVTZ |

Excited State Chemistry and Photochemical Mechanisms

The photophysical and photochemical properties of this compound could be elucidated through excited-state computational methods.

Time-Dependent Density Functional Theory (TD-DFT) would be the workhorse method for investigating the electronic excited states of this compound. These calculations would provide information on the vertical excitation energies, oscillator strengths (which relate to the intensity of UV-Vis absorption bands), and the nature of the electronic transitions (e.g., π-π, n-π). The choice of an appropriate functional would be crucial for obtaining accurate results, especially for describing potential charge-transfer states.

A prospective data table from TD-DFT calculations might look like this:

| Excited State | Vertical Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contributions |

| S1 | Data not available | Data not available | HOMO -> LUMO |

| S2 | Data not available | Data not available | HOMO-1 -> LUMO |

| S3 | Data not available | Data not available | HOMO -> LUMO+1 |

Beyond vertical excitations, computational studies could explore the potential energy surfaces of the excited states to understand possible photochemical reaction pathways. This could involve mapping reaction coordinates for processes such as bond cleavage, isomerization, or intersystem crossing to triplet states. For a molecule like this compound, potential photoinduced transformations could involve reactions of the cyclopropyl ring or the acetonitrile group. Advanced methods like multireference calculations (e.g., CASSCF/CASPT2) might be necessary to accurately describe regions of the potential energy surface where electronic states are close in energy, such as at conical intersections, which are critical for understanding radiationless decay pathways.

Chromatographic-Spectrometric Hyphenated Techniques

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectrometry, are indispensable for the detailed analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) for Purity Assessment and Structural Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for the analysis of this compound, offering high sensitivity and selectivity. For purity assessment, a reversed-phase HPLC method is typically employed, allowing for the separation of the main compound from any non-volatile impurities. The use of a high-resolution mass spectrometer (HRMS) provides highly accurate mass measurements, which is critical for confirming the elemental composition of the parent compound and any detected impurities.

Tandem mass spectrometry (LC-MS/MS) is further utilized for structural elucidation. By inducing fragmentation of the protonated molecule [M+H]⁺, characteristic fragment ions are generated, providing a "fingerprint" of the molecule's structure. This is particularly useful for distinguishing between isomers and identifying unknown impurities.

Table 1: Representative LC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| LC System | UHPLC System |

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| MS System | Q-TOF or Orbitrap HRMS |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temp. | 400 °C |

| Mass Range | m/z 50-500 |

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Measured m/z | Mass Error (ppm) |

| [M+H]⁺ | C₁₁H₁₂N⁺ | 158.0964 | 158.0961 | -1.9 |

| [M+Na]⁺ | C₁₁H₁₁NNa⁺ | 180.0784 | 180.0780 | -2.2 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and semi-volatile byproducts that may be present in samples of this compound. These byproducts can originate from starting materials or side reactions during synthesis. The high separation efficiency of capillary GC columns allows for the resolution of complex mixtures of volatile compounds. Following separation, the mass spectrometer provides identification based on the fragmentation patterns of the eluted compounds, which can be compared against spectral libraries like the NIST database.

Table 3: Typical GC-MS Parameters for Volatile Byproduct Analysis

| Parameter | Value |

| GC System | Gas Chromatograph with a Mass Selective Detector |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (10:1) |

| Injection Volume | 1 µL |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium, 1.0 mL/min |

| MS Transfer Line | 280 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Source Temperature | 230 °C |

| Mass Range | m/z 35-400 |

LC-NMR for On-Line Structural Characterization

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful, albeit less common, technique that provides detailed structural information of components as they elute from the LC column. This on-line coupling avoids the need for laborious isolation of impurities for subsequent NMR analysis. researchgate.netnih.govwashington.eduperkinelmer.com For this compound, LC-NMR can be invaluable for the unambiguous identification of process-related impurities and degradation products, especially for distinguishing between isomers that may have similar mass spectra. The technique can be operated in stop-flow mode, where the chromatographic flow is paused to acquire detailed 1D and 2D NMR spectra of a specific peak. washington.edu

Advanced Spectroscopic Methods

Advanced spectroscopic methods provide fundamental information about the molecular structure and functional groups present in this compound.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of this compound. High-field instruments (e.g., 500 MHz and above) provide superior signal dispersion and sensitivity, which is crucial for resolving the complex spin systems within the molecule. nih.gov

¹H NMR spectroscopy provides information on the number and environment of protons. For this compound, distinct signals are expected for the aromatic protons, the methylene (B1212753) protons of the acetonitrile group, and the protons of the cyclopropyl ring. ¹³C NMR spectroscopy, including DEPT experiments, complements the ¹H data by providing information on all carbon atoms in the molecule. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Table 4: Predicted ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Chemical Shifts for this compound

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| 7.25 | d | 2H | Ar-H | |

| 7.08 | d | 2H | Ar-H | |

| 3.69 | s | 2H | -CH₂CN | |

| 1.90-1.80 | m | 1H | Cyclopropyl-CH | |

| 1.05-0.98 | m | 2H | Cyclopropyl-CH₂ | |

| 0.75-0.68 | m | 2H | Cyclopropyl-CH₂ | |

| ¹³C NMR | δ (ppm) | Assignment | ||

| 146.0 | Ar-C (quaternary) | |||

| 129.5 | Ar-C (quaternary) | |||

| 126.5 | Ar-CH | |||

| 118.0 | -CN | |||

| 23.5 | -CH₂CN | |||

| 15.5 | Cyclopropyl-CH | |||

| 10.8 | Cyclopropyl-CH₂ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are rapid and non-destructive techniques used to identify the functional groups present in a molecule. For this compound, the most characteristic absorption in the IR spectrum is the nitrile (C≡N) stretching vibration, which appears as a sharp, medium-intensity band around 2250 cm⁻¹. Other key absorptions include the C-H stretching vibrations of the aromatic and cyclopropyl groups, and the aromatic C=C stretching vibrations.

IR spectroscopy is also a valuable tool for real-time reaction monitoring. For instance, in the synthesis of this compound, the disappearance of the starting material's characteristic peaks and the appearance of the nitrile peak can be tracked to determine reaction completion.

Table 5: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~3080 | Medium | Aromatic C-H | Stretch |

| ~3000 | Medium | Cyclopropyl C-H | Stretch |

| ~2930 | Medium | Methylene C-H | Stretch |

| ~2250 | Sharp, Medium | Nitrile (C≡N) | Stretch |

| ~1610, ~1510 | Medium-Strong | Aromatic C=C | Stretch |

| ~1450 | Medium | Methylene C-H | Bend |

| ~830 | Strong | p-disubstituted benzene | C-H out-of-plane bend |

UV-Visible Spectroscopy for Electronic Transitions and Reaction Kinetics

UV-Visible spectroscopy is a valuable tool for investigating the electronic transitions within the this compound molecule. The chromophores present, namely the phenyl ring and the nitrile group, absorb ultraviolet radiation, leading to the excitation of electrons to higher energy orbitals. The absorption spectrum provides insights into the electronic structure of the molecule.

Typically, the UV-Vis spectrum of this compound in a solvent like acetonitrile would be recorded. researchgate.netitwreagents.com The phenyl ring gives rise to characteristic absorption bands. The primary absorption bands for benzene derivatives are typically observed around 200 nm (the E2-band) and 254 nm (the B-band). The presence of the cyclopropyl and acetonitrile substituents can cause a shift in the position and intensity of these bands (a bathochromic or hypsochromic shift).

The molar absorptivity (ε) at a specific wavelength (λmax) can be determined using the Beer-Lambert law, A = εbc, where A is the absorbance, b is the path length of the cuvette, and c is the concentration of the solution. This quantitative relationship is fundamental for reaction kinetics studies.

By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction involving this compound can be determined. For instance, in a reaction where the nitrile group is hydrolyzed or the aromatic ring is modified, the electronic structure of the molecule changes, leading to a corresponding change in the UV-Vis spectrum. This allows for the calculation of reaction rates and the elucidation of reaction mechanisms.

Illustrative Data for UV-Visible Spectroscopy of this compound:

| Parameter | Value |

| Solvent | Acetonitrile |

| λmax 1 | ~220 nm |

| Molar Absorptivity (ε) at λmax 1 | ~12,000 L mol⁻¹ cm⁻¹ |

| λmax 2 | ~275 nm |

| Molar Absorptivity (ε) at λmax 2 | ~1,500 L mol⁻¹ cm⁻¹ |

| Note: This data is illustrative and represents typical values for similar aromatic nitriles. |

X-Ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov If this compound can be obtained in a crystalline form, single-crystal XRD analysis can provide precise information about its molecular geometry, including bond lengths, bond angles, and torsion angles. This data is crucial for understanding the steric and electronic effects of the cyclopropyl group on the phenylacetonitrile (B145931) moiety.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The diffraction pattern produced is a unique fingerprint of the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a detailed model of the crystal structure can be constructed. This can reveal information about intermolecular interactions, such as packing forces and potential hydrogen bonds in the solid state.

Powder XRD can be used for the characterization of the bulk material, confirming its crystalline phase and purity. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), is characteristic of the crystalline form of this compound.

Method Development and Validation for Analytical Research

The accurate and precise analysis of this compound, whether in reaction mixtures or as a final product, relies on the development and validation of robust analytical methods, most commonly using High-Performance Liquid Chromatography (HPLC).

Optimization of Separation Parameters

The goal of HPLC method development is to achieve a good separation of the target analyte from impurities and other components in a mixture. nih.gov For this compound, a reversed-phase HPLC method is typically employed.

Key parameters to be optimized include:

Stationary Phase: A C18 column is a common starting point, offering good retention for non-polar to moderately polar compounds. researchgate.net The choice of column chemistry can be further refined based on the specific separation required.

Mobile Phase: A mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol, is used. nih.gov The ratio of the organic modifier to the aqueous phase is adjusted to control the retention time of this compound. A gradient elution, where the mobile phase composition is changed over time, may be necessary for complex mixtures.

pH of the Mobile Phase: While this compound does not have strongly acidic or basic groups, the pH can influence the retention of ionizable impurities.

Flow Rate and Column Temperature: These parameters affect the efficiency and speed of the separation.

Illustrative HPLC Method Parameters for this compound:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 30 °C |

| Note: This data is illustrative and represents a typical starting point for method development. |

Development of Quantitative Analytical Methods for Reaction Yields

Once a separation method is established, it must be validated to ensure it is suitable for its intended purpose, such as determining the yield of a reaction producing this compound. Validation is performed according to guidelines from the International Council for Harmonisation (ICH).

Validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the peak area against a series of known concentrations.

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery experiments.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Application of Analytical Techniques in Mechanistic Studies

In-Situ Monitoring of Reaction Progress

In-situ monitoring techniques allow for the real-time analysis of a chemical reaction as it occurs, providing a wealth of information about reaction kinetics, intermediates, and byproducts. For reactions involving this compound, techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy or Raman spectroscopy can be particularly insightful.

By inserting a probe directly into the reaction vessel, the vibrational spectra of the reacting species can be continuously recorded. For example, in a reaction involving the nitrile group (C≡N) of this compound, the characteristic stretching frequency of this bond (typically around 2230 cm⁻¹) can be monitored. The disappearance of this peak and the appearance of new peaks corresponding to the product would provide a direct measure of the reaction progress.

This continuous data stream allows for the generation of concentration profiles for reactants, intermediates, and products over time. This information is invaluable for understanding the reaction mechanism, identifying rate-limiting steps, and optimizing reaction conditions for improved yield and purity.

Advanced Analytical Techniques for Research on 4 Cyclopropylphenyl Acetonitrile

Detection and Identification of Transient Intermediates

The study of reaction mechanisms is fundamental to optimizing synthetic routes and understanding the formation of byproducts. In the context of (4-Cyclopropylphenyl)acetonitrile, identifying short-lived transient intermediates is crucial. These species are not stable enough to be isolated by standard purification methods, necessitating the use of sophisticated in-situ analytical techniques. These methods allow for the direct observation and characterization of reactive species as they are formed and consumed during a chemical reaction.

The synthesis and subsequent reactions of this compound can proceed through various pathways involving highly reactive, transient intermediates. The specific intermediates formed will depend on the reaction conditions, such as the choice of reactants, catalysts, and solvents. Advanced analytical techniques are indispensable for elucidating these reaction pathways.

In-situ Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Rapid-injection NMR or the use of low-temperature experiments can slow down reaction rates, allowing for the detection of otherwise fleeting intermediates. For instance, in reactions involving the modification of the nitrile group, it might be possible to observe the formation of an intermediate ketenimine or a metal-complexed species. The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra would provide structural information about these transient species.

Infrared (IR) Spectroscopy: Time-resolved IR spectroscopy can monitor changes in vibrational frequencies in real-time. The characteristic stretching frequency of the nitrile group (C≡N) in this compound would be expected to shift significantly or disappear upon its conversion to an intermediate, such as an imine or a metallated species, providing kinetic and structural data.

Mass Spectrometry-Based Techniques:

Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique is particularly useful for detecting charged intermediates directly from the reaction mixture. By continuously infusing the reaction solution into the mass spectrometer, it is possible to identify the mass-to-charge ratio (m/z) of transient cationic or anionic species.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): When intermediates have a slightly longer lifetime, they can be separated by liquid chromatography and then fragmented in the mass spectrometer. This tandem approach provides not only the mass of the intermediate but also structural information from its fragmentation pattern. A technique known as cyanide trapping coupled with LC-MS/MS can be employed to detect iminium ion intermediates. nih.gov Although not directly studying this compound, this method's principles are applicable. A reactive iminium ion intermediate can be "trapped" by cyanide, forming a more stable adduct that can be detected and structurally characterized. nih.gov

Hypothetical Transient Intermediates and Their Detection:

To illustrate the application of these techniques, let's consider a hypothetical reaction of this compound. The following table outlines potential transient intermediates and the analytical data that could be used for their identification.

| Hypothetical Intermediate | Formation Context | Analytical Technique | Expected Key Data Signature |

| Iminium Carbocation | Ritter-type reaction with an electrophile | ESI-MS | Detection of a cation with a specific m/z corresponding to the protonated nitrile adduct. |

| Nitrile Ylide | Reaction with a carbene source | In-situ IR Spectroscopy | Appearance of a new vibrational band for the ylide C=N⁺=C⁻ moiety and disappearance of the C≡N stretch. |

| Ketenimine | Base-catalyzed rearrangement | Rapid-injection NMR | Observation of characteristic signals for the C=C=N protons and carbons. |

| Metal-Nitrile Complex | Transition metal-catalyzed reaction | In-situ IR Spectroscopy | Shift in the C≡N stretching frequency due to coordination with the metal center. |

Detailed Research Findings:

While specific studies on the transient intermediates of this compound are not extensively published, research on analogous compounds provides a strong basis for understanding the expected intermediates and the methods for their detection. For example, studies on the electrochemical synthesis involving acetonitrile (B52724) have identified nitrile ion intermediates. mdpi.com In these cases, techniques like cyclic voltammetry coupled with spectroscopic methods are employed to characterize the transient species.

The synthesis of similar compounds, such as p-chlorophenyl acetonitrile, has been monitored using NMR to confirm the final product structure and purity, which demonstrates the utility of this technique in the broader analytical workflow. youtube.com The principles of using NMR to distinguish between the starting material, product, and any stable impurities are directly transferable to the analysis of transient species, albeit with more sophisticated experimental setups.

The following table summarizes the key analytical techniques and their specific application in the detection of transient intermediates in the context of this compound research.

| Technique | Application for Transient Intermediate Detection | Type of Data Generated |

| Rapid-injection NMR | Characterization of intermediates with lifetimes of seconds to minutes. | Chemical shifts, coupling constants, nuclear Overhauser effects. |

| Time-resolved IR | Monitoring fast kinetic processes and identifying functional group transformations. | Vibrational frequencies and their changes over time. |

| ESI-MS | Direct detection of charged intermediates in solution. | Mass-to-charge ratio (m/z) of ions. |

| LC-MS/MS with Trapping Agents | Identification of reactive intermediates (e.g., iminium ions) by forming stable adducts. nih.gov | Retention time, parent ion m/z, and fragmentation pattern of the adduct. nih.gov |

By employing these advanced analytical techniques, researchers can gain a deeper understanding of the reaction mechanisms involving this compound, leading to the development of more efficient and selective synthetic methodologies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.